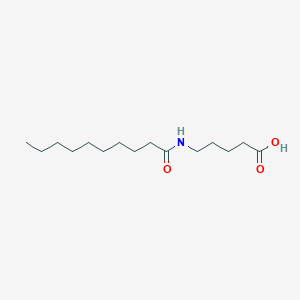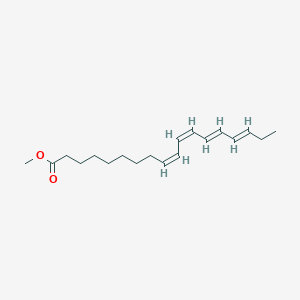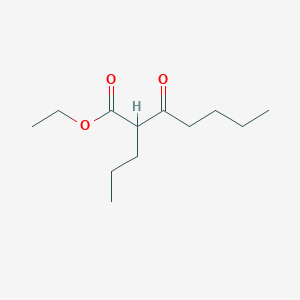
5-(Decanoylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Decanoylamino)pentanoic acid, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds known as fatty acid amides, which are known to have biological activity and play a crucial role in various physiological processes. In
作用机制
The mechanism of action of 5-(Decanoylamino)pentanoic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by 5-(Decanoylamino)pentanoic acid leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in the reduction of body weight and improvement of metabolic parameters.
生化和生理效应
5-(Decanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 5-(Decanoylamino)pentanoic acid can reduce body weight, decrease adipose tissue mass, and improve glucose tolerance and insulin sensitivity in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(Decanoylamino)pentanoic acid has been shown to modulate lipid metabolism, leading to the reduction of serum triglycerides and cholesterol levels.
实验室实验的优点和局限性
5-(Decanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 5-(Decanoylamino)pentanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 5-(Decanoylamino)pentanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the research on 5-(Decanoylamino)pentanoic acid. One area of research is the development of 5-(Decanoylamino)pentanoic acid analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of 5-(Decanoylamino)pentanoic acid's potential therapeutic applications in humans, particularly in the treatment of metabolic disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Decanoylamino)pentanoic acid and its effects on lipid metabolism and energy homeostasis. Overall, 5-(Decanoylamino)pentanoic acid has promising potential for the development of novel therapeutics for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion
In conclusion, 5-(Decanoylamino)pentanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Decanoylamino)pentanoic acid has been shown to have various physiological effects, including the reduction of body weight and improvement of metabolic parameters. 5-(Decanoylamino)pentanoic acid's mechanism of action is believed to involve the activation of PPARα, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure. Although 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments, its potential for the development of novel therapeutics for various diseases makes it a promising candidate for further research.
合成方法
The synthesis of 5-(Decanoylamino)pentanoic acid involves the reaction of decanoyl chloride with 5-aminopentanoic acid in the presence of a base, such as triethylamine. The reaction produces 5-(Decanoylamino)pentanoic acid, which can be purified through recrystallization or column chromatography. 5-(Decanoylamino)pentanoic acid can also be synthesized through the reaction of decanoic acid with 5-aminopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
5-(Decanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that 5-(Decanoylamino)pentanoic acid can reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
CAS 编号 |
111109-96-7 |
|---|---|
产品名称 |
5-(Decanoylamino)pentanoic acid |
分子式 |
C15H29NO3 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
5-(decanoylamino)pentanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-11-14(17)16-13-10-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
BNPAGNVLFGRZAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
同义词 |
5-(DECANOYLAMINO)PENTANOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)






